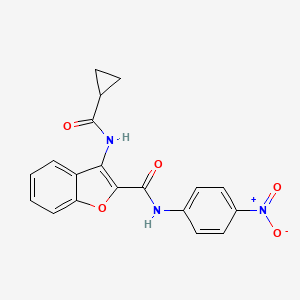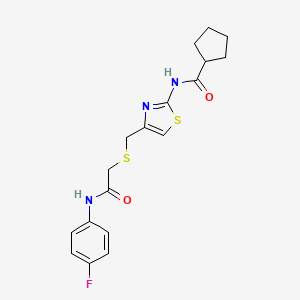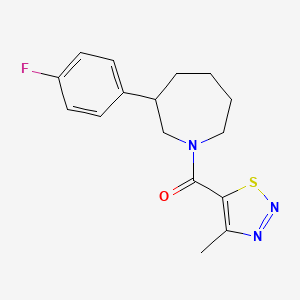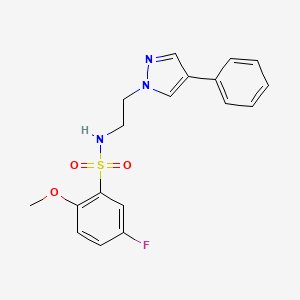![molecular formula C18H15N3O3S3 B2470091 2,6-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 441290-75-1](/img/structure/B2470091.png)
2,6-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives still remained unexplored .Molecular Structure Analysis
The molecular structure of this compound includes benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties, which suggests a potential role in targeting enzymes or receptors involved in cellular processes.科学的研究の応用
Synthesis of Novel Compounds
The research on benzothiazole derivatives, including compounds with similar structural features to 2,6-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide, has led to the development of various novel compounds. These efforts are aimed at exploring the chemical space for potential therapeutic agents and materials with unique properties. For example, studies have reported on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products as anti-inflammatory and analgesic agents, showcasing the broad applicability of these chemical frameworks in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Activities
Compounds structurally related to the mentioned benzamide have been evaluated for their biological activities, demonstrating significant potential in antimicrobial and anticancer applications. For instance, benzothiazole derivatives have been synthesized and assessed for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria (Kočí, Klimešová, Waisser, Kaustová, Dahse, & Möllmann, 2002). Additionally, novel Schiff’s bases containing thiadiazole scaffolds have shown promising anticancer activity, highlighting the importance of these molecular structures in developing new therapeutic agents (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Green Chemistry and Sustainable Synthesis
The synthesis of benzothiazole and related compounds often employs green chemistry principles to minimize environmental impact. For example, the reaction of carboxylic acid hydrazides with diacetic acid in water represents a "green" synthesis approach, producing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides with nearly quantitative yields (Horishny & Matiychuk, 2020). Such methodologies are crucial for developing more sustainable chemical synthesis routes.
Material Science Applications
Beyond medicinal chemistry, benzothiazole derivatives have found applications in material science, such as in the development of corrosion inhibitors for metals and polymers. Studies have demonstrated that benzothiazole compounds can significantly enhance the durability and lifespan of materials by providing effective protection against corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
将来の方向性
特性
IUPAC Name |
2,6-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-23-11-5-4-6-12(24-2)13(11)16(22)21-17-19-9-7-8-10-15(14(9)26-17)27-18(20-10)25-3/h4-8H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEKQVHMAFKZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenethyl)propanamide](/img/structure/B2470008.png)




![(E)-4-(Dimethylamino)-N-[1-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]ethyl]but-2-enamide](/img/structure/B2470018.png)
![3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2470019.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/no-structure.png)


![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)

